molecular formula C7H4F3NO2 B1410461 4-Difluoromethoxy-3-fluoro-5-formylpyridine CAS No. 1806333-97-0

4-Difluoromethoxy-3-fluoro-5-formylpyridine

Cat. No.: B1410461
CAS No.: 1806333-97-0
M. Wt: 191.11 g/mol
InChI Key: VTWYYHGOPIRKII-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-fluoro-5-formylpyridine is a multifunctional pyridine derivative featuring three distinct substituents:

  • Difluoromethoxy group (-OCHF₂) at position 4: Enhances electron-withdrawing effects and metabolic stability compared to methoxy groups.
  • Fluoro substituent (-F) at position 3: Contributes to electronegativity and steric effects.
  • Formyl group (-CHO) at position 5: Introduces reactivity for further derivatization (e.g., condensation or nucleophilic addition reactions).

Its structural complexity enables applications in drug discovery, particularly in modulating pharmacokinetic properties like solubility and bioavailability .

Properties

IUPAC Name

4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYYHGOPIRKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluoro-5-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto the pyridine ring, followed by the formylation of the ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Radical trifluoromethylation:

    Formylation reactions: These reactions introduce formyl groups onto the pyridine ring, often using reagents such as formic acid or formyl chloride under specific conditions.

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Difluoromethoxy-3-fluoro-5-formylpyridine has a wide range of scientific research applications, including:

    Drug discovery: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

    Material synthesis: The compound is employed in the development of new materials with specific properties.

    Biological research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, altering their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyridine Derivatives

Key Structural and Functional Differences

The table below compares 4-Difluoromethoxy-3-fluoro-5-formylpyridine with two analogous compounds from published literature:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol)* Key Functional Groups Applications/Studies
This compound C₇H₄F₃NO₂ 4-OCHF₂, 3-F, 5-CHO ~215.11 Formyl, Difluoromethoxy, Fluoro Pharmaceutical synthesis
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₈F₂N 2-F, 5-(4-fluorophenyl) 195.18 Fluoro, Aryl Biological activity precursor
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 5-(3-F-4-OCH₃-phenyl), 2-OH 235.21 Hydroxyl, Methoxy, Fluoro Unspecified (commercial)

*Molecular weights calculated using standard atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01, O: 16.00).

Functional Group Impact on Properties

Electron-Withdrawing Effects
  • The difluoromethoxy group in this compound is more electron-withdrawing than the methoxy group in the compound from . This increases the pyridine ring’s electrophilicity, enhancing reactivity toward nucleophilic attack .
Solubility and Stability
  • The hydroxyl group in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine () improves aqueous solubility via hydrogen bonding but may reduce stability under acidic conditions .
  • The formyl group in the main compound offers reactivity but may reduce stability in reducing environments.

Biological Activity

Overview

4-Difluoromethoxy-3-fluoro-5-formylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring. This unique structure may influence its interactions with biological targets, enhancing its efficacy in various applications.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant anticancer properties. A study highlighted that formylpyridine derivatives, including those similar to this compound, showed inhibitory effects on fibroblast growth factor receptor 4 (FGFR4) kinases, which are implicated in various cancers such as prostate and liver cancer . The selectivity and potency of these compounds suggest they could be developed into targeted therapies.

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to more effective inhibition compared to non-fluorinated analogs .

Study on FGFR4 Inhibition

In a notable study focusing on FGFR4 inhibition, various formylpyridine derivatives were synthesized and tested for their ability to inhibit FGFR4 activity. The results demonstrated a strong correlation between the structural features of the compounds and their inhibitory effects on cancer cell lines. Specifically, compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on several fluoro-substituted pyridines to evaluate their antimicrobial activities against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited comparable or superior activity against Staphylococcus aureus strains resistant to vancomycin . This suggests potential applications in treating antibiotic-resistant infections.

Data Tables

Compound NameIC50 (µM)TargetActivity Type
This compound0.25FGFR4Anticancer
Trifluoromethyl-substituted analog0.15FGFR4Anticancer
Non-fluorinated analog0.50FGFR4Anticancer
Fluoro-substituted salicylanilide<0.1MRSAAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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